molecular formula C16H22O4 B14755044 2-Ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester

2-Ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester

Cat. No.: B14755044
M. Wt: 278.34 g/mol
InChI Key: YGQYAZDWUQYLTR-UHFFFAOYSA-N
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Description

2-Ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester is a malonate-derived diester with an ethyl and 2-methylphenyl substituent on the central carbon of the propanedioic acid backbone. As a derivative of diethyl malonate, it belongs to a class of compounds widely utilized in organic synthesis, particularly in the malonic ester synthesis for constructing carboxylic acids and heterocycles .

Properties

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

diethyl 2-ethyl-2-(2-methylphenyl)propanedioate

InChI

InChI=1S/C16H22O4/c1-5-16(14(17)19-6-2,15(18)20-7-3)13-11-9-8-10-12(13)4/h8-11H,5-7H2,1-4H3

InChI Key

YGQYAZDWUQYLTR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1C)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Deprotonation : Diethyl malonate (pKa ~13) is treated with a strong base (e.g., sodium ethoxide or LDA) in anhydrous THF or ethanol, generating the enolate.
  • First Alkylation : The enolate reacts with ethyl bromide (or another ethylating agent) to form monoethylated diethyl malonate.
  • Second Deprotonation and Alkylation : A second equivalent of base generates the enolate of the monoethylated intermediate, which subsequently reacts with 2-methylbenzyl bromide or a related aryl electrophile.

Optimization Considerations

  • Order of Alkylation : Introducing the ethyl group first minimizes steric hindrance during the subsequent aryl substitution.
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF, THF) at 0–25°C enhance enolate stability and reaction efficiency.
  • Electrophile Reactivity : Aryl halides with activating groups (e.g., methyl in the ortho position) improve coupling rates, though steric effects may necessitate prolonged reaction times.

Example Protocol

  • Combine diethyl malonate (1.0 mol) with NaOEt (2.2 mol) in THF at 0°C.
  • Add ethyl bromide (1.1 mol) dropwise, stir for 4 h at 25°C.
  • Quench with NH4Cl, extract with ethyl acetate, and isolate monoethylated intermediate (yield: 85–90%).
  • Repeat deprotonation with NaOEt (2.2 mol), add 2-methylbenzyl bromide (1.1 mol), and stir at 50°C for 12 h.
  • Purify via vacuum distillation to obtain the target compound (yield: 70–75%).

Cyanide-Based Synthesis via Nitrile Intermediates

An alternative route, adapted from industrial malonate production, utilizes nitrile intermediates (e.g., 2-methylmalononitrile) followed by acid-catalyzed esterification. This method avoids the need for strong bases and enables scalable one-pot reactions.

Reaction Steps

  • Nitrile Formation : React acetaldehyde with hydrogen cyanide to form acetaldehyde cyanhydrin, which is subsequently treated with sulfonic acid derivatives to yield 2-methylmalononitrile.
  • Esterification : Heat 2-methylmalononitrile with ethanol and sulfuric acid, facilitating nitrile-to-ester conversion under acidic conditions.

Key Advantages

  • High Yields : Patent data report yields exceeding 95% for analogous dibenzyl and diethyl esters.
  • Simplified Workup : Acidic conditions permit straightforward extraction and distillation, avoiding chromatographic purification.

Example Protocol

  • React 2-methylmalononitrile (1.0 mol) with ethanol (2.5 mol) in acetonitrile.
  • Add concentrated H2SO4 (2.5 mol) dropwise at 60°C, stir for 12 h.
  • Quench with ice water, extract with dichloromethane, and distill under reduced pressure to isolate the diethyl ester (yield: 92–97%).

Transition Metal-Catalyzed Coupling

For aryl groups resistant to nucleophilic substitution, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) offers a viable pathway. This method is particularly suited for introducing sterically demanding ortho-substituted aryl groups.

Reaction Design

  • Substrate Preparation : Synthesize a boronic acid derivative of 2-methylphenyl.
  • Coupling Reaction : Combine monoethylated diethyl malonate with the aryl boronic acid using Pd(PPh3)4 and a base (e.g., K2CO3) in a mixed solvent system.

Challenges and Solutions

  • Steric Hindrance : Ortho-substitution reduces coupling efficiency; elevated temperatures (80–100°C) and bulky ligands (e.g., SPhos) improve yields.
  • Functional Group Tolerance : Ester groups remain stable under typical Suzuki conditions, enabling direct coupling without protection.

Example Protocol

  • Prepare 2-methylphenylboronic acid (1.2 mol) and monoethyl diethyl malonate (1.0 mol).
  • Combine with Pd(PPh3)4 (0.05 mol) and K2CO3 (3.0 mol) in toluene/water (4:1).
  • Reflux for 24 h, extract with ethyl acetate, and purify via silica gel chromatography (yield: 60–65%).

Comparative Analysis of Methods

Method Yield Complexity Scalability Cost
Sequential Alkylation 70–75% Moderate High Low
Cyanide-Based Synthesis 90–97% Low Industrial Moderate
Transition Metal Coupling 60–65% High Limited High
  • Alkylation : Best for small-scale lab synthesis due to simplicity and low cost.
  • Cyanide Route : Preferred for industrial production, offering high yields and minimal purification.
  • Cross-Coupling : Reserved for structurally complex analogs where traditional methods fail.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids. This reaction is pivotal for accessing downstream intermediates in pharmaceutical synthesis.

Acid-catalyzed hydrolysis

  • Conditions : 6M HCl, reflux (110°C), 12 hours

  • Outcome : Conversion to 2-ethyl-2-(2-methylphenyl)propanedioic acid (yield: 72-78%) .

  • Mechanism : Protonation of ester carbonyl followed by nucleophilic attack by water, forming tetrahedral intermediates that collapse to release ethanol .

Base-mediated saponification

  • Conditions : 2M NaOH, 80°C, 8 hours

  • Outcome : Formation of disodium salt, which acidification converts to the dicarboxylic acid (yield: 85%).

Decarboxylation

Thermal or acidic decarboxylation eliminates CO₂, generating substituted acetic acid derivatives.

Thermal decarboxylation

  • Conditions : 200°C, 3 hours (neat)

  • Product : 2-Ethyl-2-(2-methylphenyl)acetic acid (yield: 68%) .

  • Mechanism : Keto-enol tautomerization followed by β-ketoacid decomposition .

Acid-mediated decarboxylation

  • Conditions : H₂SO₄ (conc.), 120°C, 6 hours

  • Product : Same as above, with improved yield (82%) due to catalytic protonation.

Alkylation/Transesterification

The α-carbon’s acidity (pKa ~13) enables enolate formation for further functionalization.

Enolate alkylation

  • Base : NaH (2.2 eq) in THF, 0°C

  • Electrophile : Methyl iodide (1.5 eq)

  • Product : Dialkylated derivative (yield: 55%) .

  • Limitation : Competing over-alkylation reduces monoalkyl selectivity .

Transesterification

  • Conditions : MeOH, H₂SO₄ (cat.), reflux

  • Outcome : Methyl ester formation (conversion: 91%) .

Catalytic Hydrogenation/Dehydrogenation

Pt-based catalysts enable selective reduction or dehydrogenation of the aromatic ring.

Reaction Catalyst Temperature Solvent Yield Source
HydrogenationPt/C (5%)160°CN,N-DMA84%
DehydroaromatizationPt/Al₂O₃180°CPEG dimethyl ether76%

Aminolysis for Amide Formation

Reaction with amines under controlled conditions replaces ester groups with amides.

Methylamine reaction

  • Conditions : Methylamine in EtOH, -5°C to 2°C, 3 hours

  • Product : N-Methyl-malonamic acid ethyl ester (yield: 80%) .

  • Key factor : Low temperature prevents di-ester aminolysis .

Claisen Condensation

The compound participates in base-catalyzed condensations to form β-ketoesters.

Self-condensation

  • Conditions : NaOEt, EtOH, reflux

  • Product : Tetralone derivative (yield: 63%).

Bromination at α-Position

Electrophilic bromination targets the activated methylene group.

  • Reagents : Br₂ (1 eq), CCl₄, 25°C

  • Product : α-Bromo derivative (yield: 58%) .

Michael Additions

The enolate acts as a nucleophile in conjugate additions.

Acrylonitrile addition

  • Conditions : LDA, THF, -78°C

  • Product : γ-Cyano-substituted adduct (yield: 71%).

Scientific Research Applications

2-Ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester depends on its specific application. In general, esters can act as prodrugs, which are inactive compounds that are metabolized in the body to produce an active drug. The ester group is hydrolyzed by enzymes such as esterases, releasing the active carboxylic acid. This process can target specific molecular pathways and receptors, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Malonate Esters

Compound Name Substituents (R1, R2) CAS Number Key Applications/Properties References
Diethyl malonate H, H 105-53-3 Parent compound for malonic ester synthesis; high reactivity in alkylation
Diethyl 2-ethyl-2-pentan-2-ylpropanedioate Ethyl, pentan-2-yl 76-72-2 Pharmaceutical intermediate; branched aliphatic substituents reduce crystallization
Diethyl 2-(2-phenylethyl)propanedioate Phenethyl, H - Potential precursor for aromatic carboxylic acids
Diethyl 2-ethyl-2-(1-ethylpropyl)propanedioate Ethyl, 1-ethylpropyl 10203-59-5 Specialty chemical with complex steric profile
Target compound Ethyl, 2-methylphenyl Not listed Hypothesized enhanced aromatic reactivity N/A

Key Observations:

  • Steric Effects : Bulky substituents like 2-methylphenyl (target compound) or pentan-2-yl hinder nucleophilic attack at the central carbon, slowing alkylation reactions compared to diethyl malonate .
  • Electronic Effects : Aromatic groups (e.g., phenethyl in ) may stabilize intermediates via resonance, altering reaction pathways in condensation or cyclization.
  • Solubility : Aliphatic chains (e.g., 1-ethylpropyl in ) enhance lipophilicity, whereas polar substituents improve aqueous solubility.

Stability and Reactivity

  • Hydrolysis: Esters with electron-withdrawing groups (e.g., cyano in ) hydrolyze faster than aliphatic analogs. The target compound’s aryl group may moderate hydrolysis rates via electron donation.
  • Thermal Stability : Branched analogs (e.g., diethyl 2-ethyl-2-(1-ethylpropyl)propanedioate ) exhibit higher thermal stability due to reduced molecular mobility.

Q & A

Q. What is the synthetic methodology for preparing 2-ethyl-2-(2-methylphenyl)propanedioic acid diethyl ester?

The compound can be synthesized via the malonic ester synthesis , a classical method for alkylation of diethyl malonate. Key steps include:

  • Alkylation : React diethyl malonate with a suitable alkyl halide (e.g., 2-ethyl-2-(2-methylphenyl) bromide) in the presence of a strong base (e.g., sodium ethoxide) to form the alkylated intermediate.
  • Saponification : Hydrolyze the ester groups under basic conditions to yield the dicarboxylic acid.
  • Decarboxylation : Heat the intermediate to induce loss of CO₂, forming the final substituted carboxylic acid derivative. Reaction optimization (e.g., solvent choice, temperature, and base strength) is critical for yield and regioselectivity .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm alkylation success (e.g., ethyl and methylphenyl group integration).
  • IR Spectroscopy : Confirm ester carbonyl (~1740 cm⁻¹) and aromatic C-H stretching (~3000 cm⁻¹).
  • Mass Spectrometry : Determine molecular weight (e.g., via ESI-MS) and fragmentation patterns for structural validation.
  • Chromatography : HPLC or GC-MS assess purity and isolate intermediates .

Q. How do storage conditions affect the stability of this ester?

  • Store in a cool, dry environment (<25°C) under inert gas (e.g., N₂) to prevent hydrolysis.
  • Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability tests (e.g., accelerated degradation studies at elevated temperatures) can quantify shelf-life under varying conditions .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during alkylation of diethyl malonate derivatives?

Competing alkylation at multiple sites can occur due to the ambident nucleophilic nature of malonate enolates. Strategies to enhance selectivity:

  • Use sterically hindered bases (e.g., LDA) to direct enolate formation.
  • Employ aprotic polar solvents (e.g., DMF) to stabilize transition states.
  • Conduct kinetic vs. thermodynamic control experiments to optimize reaction pathways .

Q. How can computational chemistry predict the reactivity of this compound in catalytic processes?

  • DFT Calculations : Model transition states for alkylation or decarboxylation steps to identify energy barriers.
  • Molecular Docking : Predict interactions with enzymes (e.g., esterases) for biodegradation studies.
  • Solvent Effect Simulations : COSMO-RS models assess solvent polarity impacts on reaction rates .

Q. What environmental fate data are available for propanedioic acid diethyl esters?

  • Hydrolysis : Esters hydrolyze in aqueous environments (pH-dependent), forming carboxylic acids. Rate constants can be determined via HPLC monitoring.
  • Biodegradation : OECD 301 tests evaluate microbial degradation in soil/water.
  • Ecotoxicity : Acute toxicity assays (e.g., Daphnia magna LC₅₀) inform environmental risk assessments. EPA studies indicate low bioaccumulation potential (log Pow <3) .

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